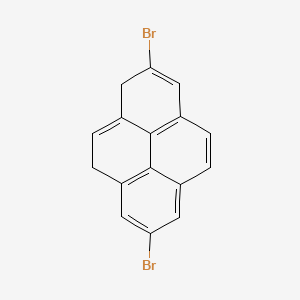
2,7-Dibromo-1,9-dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-1,9-dihydropyrene is a polycyclic aromatic hydrocarbon derivative. It is a functionalized pyrene compound, known for its unique electronic and photophysical properties. The pyrene nucleus is a valuable component in materials, supramolecular, and biological chemistry due to its extended rigid structure and ability to participate in non-covalent interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-1,9-dihydropyrene typically involves the bromination of pyrene derivatives. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar bromination procedures with optimization for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different pyrene derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substituted Pyrenes: Various functional groups can be introduced at the 2,7-positions.
Oxidized Pyrenes: Formation of pyrene-4,5,9,10-tetraone derivatives.
Reduced Pyrenes: Formation of dihydropyrene derivatives
Aplicaciones Científicas De Investigación
2,7-Dibromo-1,9-dihydropyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and conjugated materials.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2,7-dibromo-1,9-dihydropyrene involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its role in molecular electronics and supramolecular chemistry. The compound can act as an electron donor or acceptor, depending on the functional groups attached to the pyrene core .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromopyrene
- 2,7-Diiodopyrene
- 2,7-Dibromo-3,5-dihydropyrene
Uniqueness
2,7-Dibromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile building block for various applications in materials science and molecular electronics .
Propiedades
Número CAS |
1637781-28-2 |
|---|---|
Fórmula molecular |
C16H10Br2 |
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
2,7-dibromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H10Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-3,5-6,8H,4,7H2 |
Clave InChI |
AQKNPQJQZBLIHP-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2CC(=CC3=C2C4=C1C=C(C=C4C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



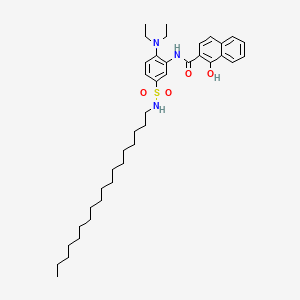
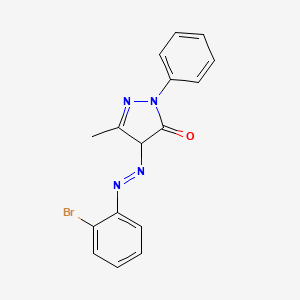
![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
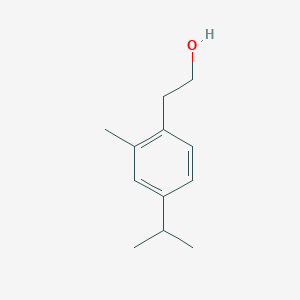
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)
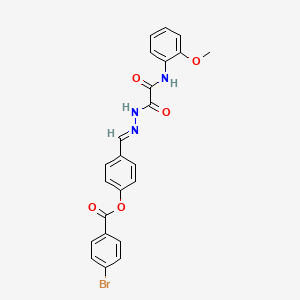
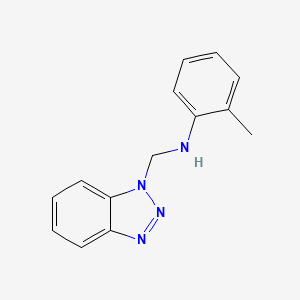
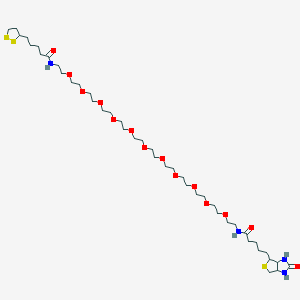
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)
